3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C8H9N3O/c1-2-7-9-10-8-4-3-6(12)5-11(7)8/h3-5,12H,2H2,1H3 |
InChI Key |
NDVMUXASIYLUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies For 1 2 3 Triazolo 4,3 a Pyridines
Classical and Modern Cyclization Strategies forresearchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridine Core Formation
The formation of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine ring system is typically achieved through the cyclization of a suitably substituted pyridine (B92270) precursor. These strategies can be broadly categorized into several key approaches.
A cornerstone in the synthesis of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridines is the condensation reaction between a 2-hydrazinopyridine (B147025) derivative and a one-carbon electrophile. This versatile method allows for the introduction of various substituents at the 3-position of the triazole ring.
The general reaction involves the initial formation of a hydrazone intermediate from the reaction of 2-hydrazinopyridine with an aldehyde or a related carbonyl compound, followed by an oxidative cyclization to yield the fused triazole ring. nih.gov A variety of oxidizing agents have been employed for this purpose, including iodine, N-chlorosuccinimide (NCS), and sodium hypochlorite. nih.govmdpi.comresearchgate.net
A mild and efficient one-pot synthesis has been developed from readily available 2-hydrazinopyridine and substituted aromatic aldehydes at room temperature, highlighting the functional group tolerance of this method. rsc.orgresearchgate.net The reaction between 2-hydrazinopyridines and ethyl imidates also provides a one-pot method for the rapid preparation of these compounds under mild acidic conditions. researchgate.net
| Precursor 1 | Precursor 2 | Reagent/Conditions | Product | Yield (%) | Reference |
| 2-Hydrazinopyridine | Aromatic Aldehyde | Iodine, Oxidative Cyclization | 3-Aryl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine | Good to Excellent | nih.gov |
| 2-Pyridylhydrazone | N-Chlorosuccinimide (NCS), DMF, 0 °C | Oxidative Cyclization | 3-Substituted- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine | High | mdpi.com |
| 2-Hydrazinopyridine | Ethyl Imidate | Acetic acid, 50-70 °C | 3-Substituted- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine | Good | researchgate.net |
This table presents a selection of condensation reactions for the synthesis of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine core.
An alternative approach to the triazole ring formation involves the reaction of 2-hydrazinylpyridines with electrophilic species such as chloroethynylphosphonates. This reaction proceeds via a 5-exo-dig type cyclization to afford 3-methylphosphonylated researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridines. researchgate.net
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. rsc.org A pseudo-three-component synthesis of substituted 1,2,4-triazolo[1,5-a]pyridines, an isomer of the target scaffold, has been reported, showcasing the potential of MCRs in this area. iaea.org Tandem reactions, such as the CDI mediated tandem coupling and cyclization, provide an operationally efficient method suitable for both batch and continuous processes. organic-chemistry.org
Regioselective Synthesis of Substitutedresearchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridines and Isomer Control
The regioselectivity of the cyclization reaction is a critical aspect in the synthesis of substituted researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridines. The nature and position of substituents on the initial pyridine ring can influence the outcome of the reaction, sometimes leading to the formation of the isomeric researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine system through a Dimroth rearrangement. researchgate.net This rearrangement is particularly facilitated by electron-withdrawing groups on the pyridine ring. researchgate.net
Control over the regioselectivity can often be achieved by careful selection of the starting materials and reaction conditions. For instance, palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) occurs chemoselectively at the terminal nitrogen atom of the hydrazide, which upon dehydration, leads specifically to the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine isomer. organic-chemistry.org
Sustainable and Green Chemistry Approaches inresearchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridine Synthesis (e.g., Microwave-Assisted Protocols)
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. nih.govrasayanjournal.co.in Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. rsisinternational.orgorganic-chemistry.org
Several microwave-assisted protocols for the synthesis of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives have been reported. researchgate.netnih.gov These methods often involve the reaction of a hydrazine (B178648) derivative with a suitable precursor under microwave irradiation, which can significantly accelerate the cyclization step. researchgate.netnih.govgoogle.com For example, a series of novel 8-chloro- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine (B146566) and hydrazine hydrate (B1144303) using microwave assistance, offering advantages such as high yields and facile work-up. researchgate.net
| Reaction | Conditions | Time | Yield (%) | Advantages | Reference |
| 2,3-Dichloropyridine + Hydrazine Hydrate | Microwave Irradiation | Shortened | High | Facile work-up, environmental friendliness | researchgate.net |
| 2-Hydrazino-3-chloropyrimidine + Acid | POCl3, Microwave Irradiation (100-150 °C) | 10-20 min | High | Simple operation, short reaction time | google.com |
This table highlights the benefits of microwave-assisted synthesis in preparing researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives.
Other green chemistry approaches include the use of recyclable catalysts and environmentally benign solvents. researchgate.netjsynthchem.com For instance, an environmentally benign synthesis of N-fused 1,2,4-triazoles has been achieved through ceric ammonium (B1175870) nitrate (B79036) catalyzed oxidative cyclization in polyethylene (B3416737) glycol as a recyclable reaction medium. organic-chemistry.org
Strategic Derivatization of theresearchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridine Scaffold for Functionalization
The functionalization of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold is essential for modulating its physicochemical and biological properties. Derivatization can be achieved at various positions of the fused ring system.
A notable example is the synthesis of a series of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides. nih.gov Specifically, the compound 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide was synthesized as part of a library to investigate potential antimalarial agents. nih.gov This demonstrates the feasibility of introducing a sulfonamide group at the 6-position of the pyridine ring, which is analogous to the hydroxyl group in the target compound of this article.
Furthermore, amination reactions on a 5-chloro- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold have been explored, indicating that nucleophilic substitution can be a viable strategy for introducing functional groups onto the six-membered ring. beilstein-journals.org This suggests that a similar approach could potentially be used to introduce a hydroxyl group or a precursor that can be converted to a hydroxyl group at the 6-position of the pyridine ring.
Introduction of Alkyl, Aryl, and Hydroxyl Moieties
The core structure of mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines is typically assembled through the cyclization of a 2-hydrazinopyridine precursor. The substituents on the final triazolopyridine ring are largely determined by the choice of the cyclizing agent and the substituents already present on the initial pyridine ring.
The introduction of an ethyl group at the 3-position can be achieved by reacting a suitably substituted 2-hydrazinopyridine with propanoic acid or its derivatives. For instance, the reaction of a 2-hydrazinopyridine with an orthoester of propanoic acid, such as triethyl orthopropionate, can lead to the formation of the 3-ethyl substituted triazole ring. One reported synthesis of a 3-ethyl- mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine derivative involved the reaction of a 2-hydrazinylpyridinesulfonamide with an orthoester in DMF at reflux. nih.gov
Aryl moieties are commonly introduced at the 3-position by the condensation of a 2-hydrazinopyridine with an aromatic aldehyde, followed by oxidative cyclization. rsc.org This one-pot synthesis is efficient and tolerant of various functional groups on the aromatic aldehyde. rsc.org
The incorporation of a hydroxyl group at the 6-position of the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system presents a more complex synthetic problem. A direct hydroxylation of the pre-formed triazolopyridine ring is generally challenging. Therefore, the most viable strategy involves the use of a pyridine starting material that already contains a hydroxyl or a protected hydroxyl group at the corresponding position. The synthesis would commence with a 6-hydroxy-2-chloropyridine or a 6-methoxy-2-chloropyridine. Reaction with hydrazine hydrate would yield the key intermediate, 6-hydroxy-2-hydrazinopyridine or 6-methoxy-2-hydrazinopyridine. Subsequent cyclization with a suitable reagent to introduce the 3-ethyl group would provide the desired scaffold. In the case of the methoxy-substituted analogue, a final demethylation step would be required to unmask the hydroxyl group.
A general approach for the synthesis of substituted mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines is outlined in the table below, showcasing the versatility of the 2-hydrazinopyridine intermediate.
| Starting Material (Pyridine Derivative) | Reagent for Cyclization | Resulting 3-Substituent | Reference |
| 2-Chloropyridine | Semicarbazide hydrochloride | Unsubstituted (leads to a 3(2H)-one) | google.com |
| 2-Hydrazinopyridine | Aromatic Aldehydes | Aryl | rsc.org |
| 2-Hydrazinopyridine | Triethyl Orthoformate | Unsubstituted | journalagent.com |
| 2-Hydrazinopyridine | Acetic Acid/Anhydride | Methyl | journalagent.com |
| 2-Hydrazinylpyridinesulfonamide | Orthoesters (e.g., of propanoic acid) | Alkyl (e.g., Ethyl) | nih.gov |
Functionalization with Phosphorus-Containing Groups and Other Heteroatoms
The introduction of phosphorus-containing functionalities onto the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold can impart unique biological properties and serve as a handle for further chemical modifications. While direct phosphonylation of the heterocyclic core can be challenging, a synthetic route to ( mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates has been developed. This method, however, does not directly functionalize the target compound of this article.
Information regarding the direct introduction of other heteroatoms such as sulfur or silicon onto the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine ring is not extensively documented in the current literature. General methods for the introduction of sulfur-containing groups often involve the use of sulfur-based nucleophiles or electrophiles on appropriately activated precursors. For instance, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides access to 3-amino- mdpi.comresearchgate.netorganic-chemistry.org-triazolo[4,3-a]pyridines, demonstrating a method for incorporating a nitrogen-linked sulfur-derived group. organic-chemistry.org
Further research is required to develop methodologies for the direct and selective functionalization of the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine core with a broader range of heteroatoms.
"Click" Chemistry and Bioconjugation Strategies formdpi.comresearchgate.netorganic-chemistry.orgtriazolium-Based Molecular Probes
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including molecular probes and bioconjugates. This methodology has been successfully applied to the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold.
A recent study describes the synthesis of a series of 1,2,4-triazolo[4,3-a]pyridine linked 1,4-disubstituted 1,2,3-triazoles with an amide linkage. mdpi.comresearchgate.netnih.gov This was achieved through the cyclization of mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine-based alkynes with an azido-containing acetamide (B32628) in the presence of a copper sulfate (B86663) catalyst. mdpi.comresearchgate.netnih.gov This "click" chemistry approach provides a highly efficient and modular route to conjugate the mdpi.comresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine core to other molecular entities.
Advanced Structural Elucidation and Spectroscopic Characterization Of 1 2 3 Triazolo 4,3 a Pyridines
Single Crystal X-ray Diffraction (SC-XRD) for Precise Solid-State Molecular and Supramolecular Architecture Determination
For the target compound, 3-Ethyl-triazolo[4,3-a]pyridin-6-ol , a successful SC-XRD analysis would be expected to reveal a nearly planartriazolo[4,3-a]pyridine fused ring system. Studies on related structures, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have shown that the fused heterocyclic core is essentially planar. The ethyl group at the 3-position would exhibit standard sp³ carbon bond lengths and angles, while the hydroxyl group at the 6-position would introduce the potential for strong intermolecular hydrogen bonding, significantly influencing the crystal packing.
In the absence of a specific crystal structure for 3-Ethyl-triazolo[4,3-a]pyridin-6-ol , we can examine crystallographic data from a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, to infer likely structural parameters. The analysis of this analogue revealed a monoclinic crystal system with the space group P2₁/n. Such studies have shown that molecules in this class often form dimers or chains through hydrogen bonds. For the title compound, the hydroxyl group would likely act as a hydrogen bond donor, while the nitrogen atoms of the triazole and pyridine (B92270) rings could act as acceptors, leading to a well-ordered, stable crystal lattice.
Table 1: Representative Crystallographic Data for a Relatedtriazolo[4,3-a]pyridine Derivative
| Parameter | 1,2,4-triazolo[4,3-a]pyridin-3-amine |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
| Molecules per unit cell (Z) | 8 |
Note: This data is for a structurally related compound and is presented to illustrate typical crystallographic parameters for this class of heterocycles.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of its chemical bonds.
For 3-Ethyl-triazolo[4,3-a]pyridin-6-ol , the FTIR and Raman spectra would be expected to show characteristic bands for the aromatic rings and the specific functional groups. A broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
The fingerprint region (below 1650 cm⁻¹) would contain a series of complex bands corresponding to C=N and C=C stretching vibrations of the fused heterocyclic rings, as well as in-plane and out-of-plane bending vibrations. Studies on similar triazole-containing compounds have identified characteristic marker bands for the triazole ring itself. For example, strong peaks related to the stretching vibrations of the N=N double bond in the triazole ring are often observed.
Table 2: Predicted and Representative Vibrational Frequencies (cm⁻¹) for 3-Ethyl-triazolo[4,3-a]pyridin-6-ol
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Representative Data from Analogues |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3600 | N/A (specific to -OH group) |
| Aromatic C-H Stretch | 3000-3100 | ~3082 cm⁻¹ (aromatic C-H) |
| Aliphatic C-H Stretch | 2850-2960 | ~2958, 2847 cm⁻¹ (aliphatic C-H) |
| C=N / C=C Ring Stretch | 1400-1650 | ~1629, 1600, 1527 cm⁻¹ (C=N, C=C) |
| C-O Stretch | 1200-1300 | N/A (specific to -OH group) |
| N=N Stretch (Triazole) | 1250-1280 | ~1260 cm⁻¹ (ν(N=N)) |
Note: Representative data is drawn from various triazole and pyridine derivatives to provide a likely context for the title compound's spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Techniques for Structural Confirmation and Dynamics
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecular skeleton.
For 3-Ethyl-triazolo[4,3-a]pyridin-6-ol , the ¹H NMR spectrum would display distinct signals for the protons of the ethyl group and the pyridine ring. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -CH₂-), a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the pyridine ring would appear as doublets or doublets of doublets in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atoms and the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet, the position of which can be solvent-dependent.
The ¹³C NMR spectrum would complement this data, showing distinct signals for each unique carbon atom. The carbons of the fused aromatic rings would resonate in the 110-160 ppm range, while the aliphatic carbons of the ethyl group would appear upfield. The carbon atom attached to the hydroxyl group (C-6) would be expected to show a chemical shift influenced by the electronegative oxygen atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Ethyl-triazolo[4,3-a]pyridin-6-ol
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl -CH₂- | ~3.0 (quartet) | ~20-25 |
| Ethyl -CH₃ | ~1.4 (triplet) | ~10-15 |
| Pyridine Ring Protons | 7.0 - 8.5 (multiplets) | N/A |
| Pyridine Ring Carbons | N/A | ~110-150 |
| Triazole Ring Carbons | N/A | ~145-160 |
| C-6 (attached to -OH) | N/A | ~155-165 |
| -OH | Variable (broad singlet) | N/A |
Note: These are estimated chemical shift ranges based on general principles of NMR spectroscopy and data from substituted pyridines and triazoles.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. It also offers structural information through the analysis of fragmentation patterns.
For 3-Ethyl-triazolo[4,3-a]pyridin-6-ol (Molecular Formula: C₈H₉N₃O), HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio (m/z) that precisely matches the calculated value for C₈H₁₀N₃O⁺.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would likely involve initial cleavages related to the ethyl group, such as the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or the loss of a methyl radical (CH₃, 15 Da). Subsequent fragmentation would involve the breakdown of the stable triazolopyridine ring system, potentially through the loss of molecules like HCN (27 Da) or N₂ (28 Da).
While direct HRMS data for the title compound is unavailable, predicted data for the closely related 3-ethyl-triazolo[4,3-a]pyridine-6-carbonitrile (C₉H₈N₄) can provide insight into the expected mass accuracy and adduct formation.
Table 4: Predicted High-Resolution Mass Spectrometry Data for a Structurally Similar Compound
| Adduct | Formula | Predicted m/z for C₉H₈N₄ |
|---|---|---|
| [M+H]⁺ | C₉H₉N₄⁺ | 173.08217 |
| [M+Na]⁺ | C₉H₈N₄Na⁺ | 195.06411 |
| [M-H]⁻ | C₉H₇N₄⁻ | 171.06761 |
Note: This data is for 3-ethyl-triazolo[4,3-a]pyridine-6-carbonitrile and serves to illustrate the type of high-accuracy data obtained from HRMS.
Theoretical and Computational Investigations Of 1 2 3 Triazolo 4,3 a Pyridines
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a primary method for quantum chemical calculations on triazolopyridine derivatives, providing a balance between computational cost and accuracy. researchgate.netjchemrev.com Methods like B3LYP are frequently used to optimize molecular geometries and analyze vibrational spectra, electronic properties, and reactivity descriptors. mdpi.comnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net
In studies of mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO's location can vary depending on the substituents. For instance, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations were used to determine these electron energies to help understand its optical properties. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is crucial for predicting how the molecule will participate in chemical reactions and for understanding its electronic absorption spectra. mdpi.com
Table 1: Representative Frontier Orbital Energies for a Triazolopyridine Derivative
| Molecular Orbital | Energy (Hartree) |
|---|---|
| HOMO | -0.13705 |
| LUMO | -0.00340 |
| Energy Gap (ΔE) | 0.13365 |
Note: Data is representative of a substituted triazolopyridine system and used for illustrative purposes. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to provide a detailed description of the electronic structure of a molecule. mdpi.com It examines the distribution of electron density into atomic and bonding orbitals, revealing charge distribution and the nature of intramolecular interactions.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold, MEP analysis generally reveals that the nitrogen atoms of the heterocyclic rings are the most electron-rich regions, making them likely sites for protonation and coordination with metal ions. researchgate.netresearchgate.net This predictive capability is essential for understanding how the molecule will interact with other reagents and biological targets.
Examination of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of crystal packing and identifies the specific atoms involved in interactions such as hydrogen bonds.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Triazole Compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 48.5 |
| C···H/H···C | 19.6 |
| N···H/H···N | 16.9 |
Note: Data is representative of a substituted triazole system and used for illustrative purposes. nih.gov
Conformational Analysis and Molecular Dynamics Simulations ofmdpi.comresearchgate.netnih.govTriazolo[4,3-a]pyridine Systems
Conformational analysis of the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine system focuses on the orientation of its substituents and the planarity of the fused bicyclic core. DFT calculations and X-ray diffraction studies on derivatives show that the triazole and pyridine (B92270) rings are nearly coplanar, with a very small dihedral angle between their planes. nih.gov This planarity is a key feature of the scaffold. For flexible substituents, such as the ethyl group in 3-Ethyl- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridin-6-ol, computational methods can determine the most stable rotamers and the energy barriers between them.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. MD has been used to investigate how mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine-based compounds interact with biological targets, such as enzymes. unito.it These simulations can reveal how the ligand stabilizes within a binding pocket, the specific interactions it forms, and its conformational flexibility in a solvated or biological environment. unito.it
In Silico Prediction of Chemical Reactivity and Mechanistic Pathways
In silico methods provide a comprehensive approach to predicting the chemical reactivity of the mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold. The reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap and the MEP surface, are foundational to this process. researchgate.net A small energy gap indicates a molecule that is more easily polarized and thus more reactive. researchgate.net The MEP map directly points to the sites most likely to engage in electrostatic interactions, guiding the understanding of reaction mechanisms. researchgate.net
Furthermore, in silico techniques like virtual screening and molecular docking are used to predict the biological reactivity of these compounds. nih.govnih.gov By computationally placing derivatives into the active site of a target protein, such as falcipain-2 for antimalarial drug design, researchers can predict binding affinity and identify key interactions. nih.gov This allows for the rational design of new compounds with enhanced biological activity, demonstrating a powerful application of computational prediction in drug discovery. unito.itnih.gov
Chemical Reactivity and Transformation Studies Of 1 2 3 Triazolo 4,3 a Pyridines
Electrophilic and Nucleophilic Substitution Reactions on the Fused Heterocyclic Core
The fused heterocyclic core of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The pyridine (B92270) ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org However, the presence of the activating hydroxyl group at the 6-position in "3-Ethyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-6-ol" would be expected to facilitate electrophilic attack on the pyridine ring.
In related fused heterocyclic systems, such as pyrazolotriazolopyrimidines, electrophilic substitution reactions like bromination, iodination, and nitration have been shown to occur on the six-membered pyrimidine (B1678525) ring. nih.gov For "3-Ethyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-6-ol," electrophilic substitution would likely be directed to the positions ortho and para to the hydroxyl group, which are positions 5 and 7.
Nucleophilic substitution reactions on the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine core typically require the presence of a good leaving group. In pyridines, positions 2 and 4 (corresponding to positions 5 and 7 in the fused system) are activated towards nucleophilic attack. quimicaorganica.org While the hydroxyl group at the 6-position is not a good leaving group, it can be converted into one, such as a tosylate or triflate, to facilitate nucleophilic displacement.
Table 1: Examples of Electrophilic Substitution on Related Fused Heterocyclic Systems
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 5,8-Diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | Br2 in AcOH | 6-Bromo-5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | N/A | nih.gov |
| 5,8-Diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | ICl in AcOH | 6-Iodo-5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | 91 | nih.gov |
| 5,8-Diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | HNO3/H2SO4 in AcOH | 6-Nitro-5,8-diphenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | N/A | nih.gov |
Functional Group Interconversions and Modification Reactions on Substitutedresearchgate.netnih.govnih.govTriazolo[4,3-a]pyridines
The substituents on the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine core can undergo a variety of functional group interconversions. The hydroxyl group of "3-Ethyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-6-ol" is a key site for such modifications. It can be expected to undergo reactions typical of phenolic hydroxyl groups, such as etherification and esterification.
Alkylation of the hydroxyl group would yield the corresponding alkoxy derivatives, while acylation would produce ester derivatives. These reactions can be used to modify the physicochemical properties of the molecule. Furthermore, the hydroxyl group can be converted to a halide or other leaving groups to enable subsequent nucleophilic substitution reactions, as mentioned in the previous section.
The ethyl group at the 3-position is generally less reactive but could potentially undergo oxidation at the benzylic-like position under strong oxidizing conditions.
Cycloaddition and Annulation Reactions Involving the Triazolopyridine Moiety
The researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine system can be synthesized through various cycloaddition and annulation strategies. For instance, [3+2] cycloaddition reactions are employed in the synthesis of related triazolopyridine derivatives. researchgate.netnih.gov However, the participation of the stable aromatic researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine core itself in cycloaddition reactions as either a diene or a dienophile is less common and would require harsh conditions or specific activation.
Annulation reactions, where a new ring is fused onto the existing triazolopyridine framework, are a plausible pathway for the synthesis of more complex heterocyclic systems. For example, reactions involving bifunctional reagents could lead to the formation of a new ring fused to the pyridine moiety of "3-Ethyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-6-ol".
Mechanistic Studies of Rearrangement Reactions (e.g., Dimroth Rearrangement) within Triazolopyridine Systems
The Dimroth rearrangement is a well-documented isomerization reaction in nitrogen-containing heterocycles, including the researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine system. wikipedia.org This rearrangement involves the formal transposition of endocyclic and exocyclic nitrogen atoms and their substituents. In the case of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridines, this typically leads to the formation of the more thermodynamically stable researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine isomers.
The rearrangement can be promoted by heat, acid, or base. nih.gov The mechanism is believed to involve a ring-opening of the triazole ring to an intermediate, followed by rotation and re-cyclization. The nature and position of substituents on the heterocyclic core can significantly influence the rate and feasibility of the Dimroth rearrangement. For "3-Ethyl- researchgate.netnih.govnih.govtriazolo[4,3-a]pyridin-6-ol," it is conceivable that under certain conditions, it could rearrange to the corresponding 2-ethyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-6-ol.
Table 2: Examples of Dimroth Rearrangement in Related Systems
| Starting Isomer | Conditions | Product Isomer | Reference |
| researchgate.netnih.govnih.govTriazolo[4,3-c]pyrimidine derivatives | IBD, CH2Cl2 | researchgate.netnih.govnih.govTriazolo[1,5-c]pyrimidine derivatives | beilstein-journals.org |
| Thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[4,3-c]pyrimidines | Basic conditions | Thieno[3,2-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidines | nih.gov |
| 6-Bromo- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrimidines | Microwave, aliphatic amines | 5-Amino- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines | researchgate.net |
Mechanistic and Molecular Interaction Studies Of 1 2 3 Triazolo 4,3 a Pyridines
Investigations into Biological Target Engagement and Receptor Binding Mechanisms
The benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine nucleus is a versatile scaffold that has been incorporated into molecules targeting a range of biological entities.
There is no specific research available on 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol as a positive allosteric modulator (PAM) of metabotropic glutamate (B1630785) receptor 2 (mGluR2). However, the broader class of benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine compounds has been investigated for this activity. These modulators bind to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiate the receptor's response to the endogenous ligand. This modulation is considered a potential therapeutic strategy for neurological and psychiatric disorders.
Specific studies on the kinase inhibition profile of 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol, particularly concerning Janus kinase 1 (Jak1), are not found in the available literature. However, the benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine scaffold is a key component of several known kinase inhibitors. For instance, a series of triazolopyridine-based inhibitors have been identified as selective Jak1 inhibitors. nih.govresearchgate.net Optimization of this chemical series led to the discovery of potent and selective Jak1 inhibitors. acs.org Furthermore, other derivatives have been explored as dual JAK/HDAC inhibitors. nih.gov The general mechanism of these kinase inhibitors involves binding to the ATP-binding site in the catalytic cleft of the kinase domain, thereby preventing the phosphorylation of downstream signaling proteins. nih.gov
Table 1: Examples of Kinase Inhibition by benthamdirect.comnih.govunito.itTriazolo[1,5-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound J-4 | JAK1 | 2.5 | nih.gov |
| Compound J-4 | JAK2 | 1.8 | nih.gov |
| Compound J-6 | JAK1 | 3.2 | nih.gov |
| Compound J-6 | JAK2 | 2.1 | nih.gov |
| Compound 19 | JAK1 | 165 | nih.gov |
| Compound 19 | JAK2 | 278 | nih.gov |
This table presents data for related benthamdirect.comnih.govunito.ittriazolo[1,5-a]pyridine derivatives, not 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol.
There is a lack of specific data on the inhibitory activity of 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol against cyclooxygenase (COX) enzymes, α-amylase, and tyrosinase. Research into the broader class of triazolo-containing heterocycles has shown activity against these enzymes. For example, certain diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been identified as selective COX-2 inhibitors. nih.govacs.org Similarly, some triazolopyridine derivatives have been investigated as potential α-glucosidase inhibitors, with one compound showing no inhibition of α-amylase, suggesting potential selectivity. nih.gov Other diverse triazole derivatives have been synthesized and evaluated as inhibitors of tyrosinase.
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design and Optimization
Specific structure-activity relationship (SAR) studies for 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol are not available. However, SAR studies on various series of benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine derivatives have been conducted to optimize their activity against different targets. For instance, in a series of p38 kinase inhibitors with a benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine core, 3D QSAR models were developed to understand the steric and electrostatic requirements for activity. researchgate.net In another study on IDO1 inhibitors, it was found that a hydrophobic substituent at the 6-position of the benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine scaffold was crucial for interaction within the enzyme's active site. unito.it For a series of antimalarial benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine sulfonamides, variations at three points of the molecule, including the substituent in the triazole ring, were explored to enhance potency. nih.gov
Mechanistic Pathways of Antiproliferative Activity: Cell Cycle Modulation and Induction of Apoptosis
There is no direct evidence in the reviewed literature concerning the antiproliferative activity or the specific mechanisms of cell cycle modulation and apoptosis induction for 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol. The broader benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine scaffold is found in compounds with reported antiproliferative effects. researchgate.net For example, certain benthamdirect.comnih.govunito.ittriazolo[1,5-a]pyridinylpyridines have demonstrated potent antiproliferative activities against various human cancer cell lines. nih.govekb.eg Mechanistic studies on related triazolo-pyrimidine compounds have shown that they can induce cell cycle arrest and apoptosis. nih.govmdpi.comresearchgate.net For instance, some novel tetrahydro- benthamdirect.comnih.govunito.ittriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase and stimulate apoptosis in breast cancer cells. researchgate.net
Table 2: Antiproliferative Activity of selected benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyrimidine derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4f | MDA-MB-231 | 18.23 | nih.gov |
| Compound 4f | MCF-7 | 20.32 | nih.gov |
| Compound 4h | MDA-MB-231 | 15.35 | nih.gov |
| Compound 4h | MCF-7 | 17.54 | nih.gov |
This table presents data for related benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyrimidine derivatives, not 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol.
Unraveling Antimicrobial Action Mechanisms: Cellular Targets and Pathways
Specific studies on the antimicrobial action mechanisms of 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol are not available in the current literature. However, the benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine scaffold is a component of molecules with known antimicrobial properties. researchgate.net For example, a series of novel benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanism for some 1,2,4-triazole (B32235) derivatives involves the disruption of the bacterial cell membrane and inhibition of DNA gyrase and topoisomerase IV. nih.gov Additionally, various 1,2,4-triazole derivatives have been synthesized and shown to possess significant antibacterial activity. nih.gov In the context of antiprotozoal activity, a series of benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridine sulfonamides were designed as potential antimalarial agents targeting the falcipain-2 enzyme of Plasmodium falciparum. nih.gov
Table 3: In Vitro Antibacterial Activity of benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyrazine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 2e | 32 | 16 | nih.gov |
This table presents data for a related benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyrazine derivative, not 3-Ethyl- benthamdirect.comnih.govunito.ittriazolo[4,3-a]pyridin-6-ol.
Luminescence and Photophysical Properties for Biosensing and Imaging Applications
Research on 1,2,4-triazolo[4,3-a]pyridin-3-amine has shed light on the structural and spectroscopic properties of this class of compounds. nih.gov These molecules typically exhibit absorption in the ultraviolet to visible region of the electromagnetic spectrum. nih.gov Upon excitation, they can emit fluorescence, with the emission wavelength and quantum yield being highly dependent on the nature and position of substituents on the fused ring system, as well as the solvent polarity.
The luminescence of triazolopyridine derivatives often arises from π-π* electronic transitions within the aromatic system. The introduction of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. For instance, the presence of an amino group, as in 1,2,4-triazolo[4,3-a]pyridin-3-amine, can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in a large Stokes shift, which is a desirable characteristic for fluorescent probes to minimize self-quenching. nih.gov
The sensitivity of the fluorescence of these compounds to their local environment makes them promising candidates for developing sensors. For example, changes in solvent polarity, pH, or the presence of specific metal ions can lead to discernible changes in their fluorescence intensity or wavelength, forming the basis for "turn-on" or "turn-off" fluorescent sensors. The nitrogen atoms within the triazolopyridine core can act as binding sites for metal ions, and such coordination can significantly alter the photophysical properties of the molecule.
The following table presents key photophysical data for a representative unito.itnih.govmdpi.comtriazolo[4,3-a]pyridine derivative, highlighting its potential for optical applications.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Reference |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | ~200-400 nm | Not specified | 9410 cm⁻¹ (for the triazole ring), 7625 cm⁻¹ (for the pyridine (B92270) ring) | nih.gov |
While the direct application of 3-Ethyl- unito.itnih.govmdpi.comtriazolo[4,3-a]pyridin-6-ol in biosensing and imaging has not been reported, the favorable photophysical properties observed in its analogs suggest a promising avenue for future research. The development of derivatives with optimized quantum yields, large Stokes shifts, and specific targeting moieties could lead to novel fluorescent probes for visualizing biological processes and detecting disease biomarkers.
Advanced Applications Of 1 2 3 Triazolo 4,3 a Pyridines in Chemical Science and Technology
Development of Fluorescent Probes and Chemical Sensors
The organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine framework has shown significant promise in the design of fluorescent probes and chemical sensors due to its ability to participate in reactions that lead to changes in fluorescence. A notable application involves the detection of reactive oxygen species, such as hypochlorous acid (HOCl).
Researchers have synthesized pyridylhydrazone-tethered BODIPY compounds that act as fluorescent probes for HOCl. nih.gov These probes exhibit weak fluorescence initially due to the isomerization of the C=N bond. However, in the presence of HOCl, a chlorination-induced cyclization occurs, converting the pyridylhydrazone unit into a organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine moiety. nih.gov This transformation inhibits the C=N isomerization, resulting in a significant enhancement of fluorescence, thereby signaling the presence of HOCl. nih.gov The limits of detection for these probes have been reported to be as low as 0.21 µM and 0.77 µM. nih.gov These sensors have been successfully employed for imaging endogenous HOCl in living cells. nih.gov
Ligand Design for Metal Complexation and Catalytic Applications
The nitrogen-rich organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold is an excellent candidate for ligand design in coordination chemistry and catalysis. The presence of multiple nitrogen atoms provides versatile coordination modes, allowing for the formation of stable complexes with a variety of transition metals.
The coordination chemistry of 3-(2-pyridyl)- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine with iron(II), cobalt(II), nickel(II), and copper(II) has been investigated, revealing a range of structural motifs. rsc.org These complexes demonstrate the ability of the triazolopyridine core to act as a bidentate ligand. Furthermore, organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-ylidene, a carbene derivative of the triazolopyridine scaffold, has been utilized as a ligand for rhodium and palladium. researchgate.netrsc.org The resulting complexes have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, even facilitating the coupling of challenging aryl chlorides at room temperature. researchgate.net
The electronic properties of the triazolopyridine ligand can be tuned by the introduction of various substituents, which in turn influences the catalytic activity of the corresponding metal complex. While specific catalytic applications of "3-Ethyl- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol" complexes are not detailed in the current literature, the established catalytic potential of related structures suggests a promising area for future research.
Materials Science Applications: Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Device Components
Derivatives of the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold have been identified as promising materials for use in organic light-emitting diodes (OLEDs). Their rigid, planar structure, coupled with the potential for high thermal and morphological stability, makes them suitable for creating efficient and durable optoelectronic devices. nih.gov
Specifically, organic-chemistry.orgresearchgate.netnih.gov-triazolo[4,3-a]-pyridine based compounds have been synthesized and investigated as bipolar red host materials for OLEDs. documentsdelivered.comresearchgate.net Bipolar host materials are crucial components in OLEDs as they facilitate the transport of both electrons and holes, leading to efficient recombination and light emission. The triazolopyridine unit can serve as an electron-transporting moiety, which, when combined with a hole-transporting unit like carbazole, results in a material with balanced charge carrier properties. epa.gov
Red phosphorescent OLEDs fabricated with these organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine-based host materials have demonstrated high performance, with maximum external quantum efficiencies reaching up to 23.0%. epa.gov These devices also exhibit low efficiency roll-off, meaning they maintain their high efficiency even at high brightness levels. epa.gov Although the specific compound "3-Ethyl- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol" has not been explicitly studied in this context, the successful application of the core structure in high-performance OLEDs indicates the potential of its derivatives in the field of organic electronics.
Analytical Chemistry Applications: Derivatization Agents for Enhanced Detection (e.g., Mass Spectrometry)
Currently, there is limited specific information available in the scientific literature regarding the application of "3-Ethyl- organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol" or its close analogs as derivatization agents for enhanced detection in analytical techniques such as mass spectrometry. Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, or detectability of analytes. While the triazolopyridine structure possesses reactive sites that could potentially be used for derivatization reactions, this application remains an underexplored area of research for this class of compounds.
Herbicidal Activity and Mechanism of Action in Agricultural Science
The organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold has been recognized for its significant herbicidal properties. A number of derivatives have been synthesized and evaluated for their ability to control weed growth.
One study reported the synthesis of 23 novel organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives and their herbicidal activities against various weeds. nih.gov Among the tested compounds, 8-chloro-3-(4-propylphenyl)- organic-chemistry.orgresearchgate.netnih.gov-triazolo[4,3-a]pyridine was found to possess high and broad-spectrum herbicidal activity. nih.gov This compound showed approximately 50% inhibition of 22 different weed species at a dosage of 37.5 g a.i. ha⁻¹. nih.gov Importantly, it was found to be safe for crops such as corn, cotton, and rice at a dosage of 150 g a.i. ha⁻¹. nih.gov
The mechanism of action for a related class of herbicides, the triazolopyrimidine sulfonamides, is the inhibition of the enzyme acetolactate synthase (ALS). researchgate.netnih.gov ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is not present in animals. researchgate.netnih.gov By inhibiting this enzyme, these herbicides disrupt essential metabolic pathways in weeds, leading to their death. It is plausible that organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine-based herbicides share a similar mechanism of action. The development of herbicides based on this scaffold holds promise for creating novel solutions for weed management in agriculture.
Below is a data table summarizing the herbicidal activity of a notable organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine derivative.
| Compound Name | Dosage (g a.i. ha⁻¹) | Inhibition Effect | Crop Safety (at 150 g a.i. ha⁻¹) |
| 8-chloro-3-(4-propylphenyl)- organic-chemistry.orgresearchgate.netnih.gov-triazolo[4,3-a]pyridine | 37.5 | ~50% against 22 weed species | Safe for corn, cotton, and rice |
Future Research Directions and Emerging Opportunities For 1 2 3 Triazolo 4,3 a Pyridines
Exploration of Novel and Highly Efficient Synthetic Routes, Including Flow Chemistry
The development of novel and efficient synthetic methodologies is paramount for exploring the chemical space of organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridines. Current research focuses on improving yield, reducing reaction times, and employing environmentally benign conditions.
Recent advancements have established various synthetic strategies, including:
One-pot synthesis: A mild and efficient one-pot synthesis from 2-hydrazinopyridine (B147025) and substituted aromatic aldehydes has been developed, offering an atom-economic and functional group tolerant method. rsc.org
Oxidative cyclization: Several methods employ oxidative ring closure of heterocyclic substituted hydrazones. researchgate.netmdpi.com This includes using reagents like ceric ammonium (B1175870) nitrate (B79036) in recyclable media or N-Chlorosuccinimide (NCS) under mild conditions. organic-chemistry.orgmdpi.com
Palladium-catalyzed reactions: An efficient synthesis involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by microwave-assisted dehydration. organic-chemistry.org
Electrochemical synthesis: An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a transition-metal-free and oxidant-free approach. organic-chemistry.org
A significant opportunity lies in the adaptation of these methods to flow chemistry . An operationally efficient 1,1'-carbonyldiimidazole (B1668759) (CDI) mediated tandem coupling and cyclization reaction has been shown to be suitable for both batch and continuous processes, paving the way for large-scale and automated synthesis. organic-chemistry.org The development of flow-based optimization for related isomers like 1,2,4-triazolo[1,5-a]pyridines has demonstrated the potential for improved yields and selectivity by controlling parameters like concentration and residence time. thieme-connect.com Future work should focus on translating more of the existing batch syntheses into continuous flow processes, which can offer enhanced safety, scalability, and process control.
| Synthetic Method | Key Features | Potential for Flow Chemistry |
| One-pot Synthesis | Mild conditions, atom-economic, functional group tolerant. rsc.org | High, due to simplicity and potential for automation. |
| Oxidative Cyclization | Various oxidants (CAN, NCS), some with green chemistry principles. organic-chemistry.orgmdpi.com | Moderate, requires careful handling of oxidants in a flow setup. |
| Palladium-Catalysis | High efficiency and selectivity. organic-chemistry.org | High, many palladium-catalyzed reactions are amenable to flow. |
| Electrochemical Synthesis | Transition-metal-free, avoids external chemical oxidants. organic-chemistry.org | High, electrochemical flow reactors are an emerging technology. |
| CDI-mediated Cyclization | Operationally efficient and already demonstrated suitability for continuous process. organic-chemistry.org | Excellent, proven applicability. |
Integration of Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For the organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold, several computational approaches are already being applied and hold immense promise for future development.
Virtual Screening and Molecular Docking: These techniques have been successfully used to identify potential drug candidates. For instance, a virtual library of 1561 organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine sulfonamides was screened to identify potential antimalarial agents targeting the falcipain-2 enzyme. nih.govmdpi.com Molecular docking has also been used to understand the binding modes of triazolopyridine derivatives as inhibitors of BRD4, revealing key interactions with amino acid residues like Asn140. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling represents a powerful ligand-based approach to predict the biological activity of compounds. Studies on related triazolo[1,5-a]pyrimidine analogs have used machine learning algorithms to model their antimalarial activity, identifying key structural attributes for potency. mdpi.com Similar approaches can be systematically applied to organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine derivatives to guide the synthesis of more effective molecules.
Future research should focus on integrating more advanced computational methods. The use of machine learning and artificial intelligence can help develop predictive models for not only biological activity but also for pharmacokinetic properties (ADME/Tox). For example, the Shapley Additive Explanations (SHAP) method has been used to understand the impact of variables on predictive models for triazolopyridine derivatives as Aryl hydrocarbon receptor (AhR) agonists. researchgate.net Molecular dynamics simulations can provide deeper insights into the dynamic behavior of ligand-receptor interactions, as demonstrated in studies of organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives as c-Met/VEGFR-2 inhibitors. nih.gov These advanced in-silico studies will accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
Identification and Characterization of Undiscovered Mechanistic Biological Pathways
The organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold has been identified as a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.netbeilstein-journals.org Derivatives have shown a remarkable diversity of pharmacological activities, acting as:
Antimalarial agents. nih.govmdpi.com
Anticancer agents by targeting various proteins and pathways, including BRD4, JAK/HDAC, c-Met/VEGFR-2, and tubulin polymerization. nih.govnih.govnih.govmdpi.comtandfonline.com
Immunomodulators by inhibiting the PD-1/PD-L1 interaction. acs.org
Aryl hydrocarbon receptor (AhR) agonists with anti-psoriasis effects. nih.gov
Inhibitors of NO release in macrophages, suggesting anti-inflammatory potential. nih.gov
Heat shock factor 1 (HSF1) activators, with potential applications in neurodegenerative diseases. urfu.ru
The known mechanisms of action for these compounds are varied. For example, certain derivatives induce apoptosis in cancer cells and can block the cell cycle in the G2/M phase. nih.govmdpi.com Others act by inhibiting key enzymes in pathogenic organisms or by modulating protein-protein interactions in the immune system. mdpi.comacs.org
A significant future opportunity lies in the systematic screening of diverse organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine libraries against a broad panel of biological targets. This could lead to the identification of entirely new mechanisms of action and therapeutic applications. Techniques such as chemoproteomics and high-throughput screening can be employed to uncover novel protein interactions. Understanding these new biological pathways will be crucial for repositioning existing compounds and for the rational design of new derivatives with improved selectivity and efficacy.
| Biological Target/Pathway | Therapeutic Area | Example Derivative Class |
| Falcipain-2 | Antimalarial | Sulfonamides nih.govmdpi.com |
| PD-1/PD-L1 Interaction | Immuno-oncology | General organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridines acs.org |
| BRD4 | Oncology | General organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridines nih.gov |
| JAK/HDAC | Oncology | Phenyl-substituted derivatives nih.govtandfonline.com |
| c-Met/VEGFR-2 | Oncology | Pyrazine-fused derivatives nih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Psoriasis | Bromo-phenyl derivatives nih.gov |
| HSF1 Activation | Neurodegenerative Diseases | General organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]azines urfu.ru |
Rational Design of Next-Generationorganic-chemistry.orgrsc.orgnih.govTriazolo[4,3-a]pyridine-Based Functional Materials
Beyond their pharmaceutical applications, organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridines and related fused heterocyclic systems possess unique electronic and physical properties that make them attractive candidates for the development of advanced functional materials.
Organic Light-Emitting Diodes (OLEDs): The organic-chemistry.orgrsc.orgnih.govtriazolopyridine scaffold has been utilized as an electron-acceptor unit in the synthesis of materials for OLEDs. beilstein-journals.org Related triazole derivatives are being explored as blue phosphorescent emitters, host materials, and components of molecules displaying thermally activated delayed fluorescence (TADF). mdpi.com The inherent electronic properties of the triazolopyridine core make it a promising building block for designing new generations of efficient and stable materials for lighting and display technologies.
Energetic Materials: Fused triazole-containing heterocycles are being investigated for their potential as heat-resistant and insensitive energetic materials. For instance, furazano[3,4-e] organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyrazines have demonstrated outstanding thermal stability with decomposition onsets above 300 °C, combined with high crystal densities and decent detonation parameters. acs.org The replacement of a tetrazole ring with a 1,2,4-triazole (B32235) ring has been shown to significantly increase thermal stability. acs.org
Chemosensors: The presence of multiple nitrogen atoms with lone electron pairs makes triazolopyridines excellent bi- or tridentate chelating ligands for metal ions. mdpi.comnih.gov This property can be exploited to design fluorescent sensors and chemosensors for the detection of specific metal ions or other analytes. mdpi.com
Future research in this area should focus on the rational design of molecules where the electronic and photophysical properties can be finely tuned by modifying the substituents on the organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine core. This involves a synergistic approach combining synthetic chemistry with photophysical characterization and device fabrication to create next-generation materials for optoelectronics, energy storage, and sensing applications.
Interdisciplinary Research Synergies: Bridging Organic Synthesis, Computational Chemistry, and Mechanistic Biology
The continued success in the development of organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridines will heavily rely on the synergy between different scientific disciplines. The most impactful research will emerge from the interface of organic synthesis, computational chemistry, and mechanistic biology.
This interdisciplinary approach is already evident in current research. For example, the development of novel BRD4 inhibitors involved the design and synthesis of triazolopyridine derivatives, followed by molecular docking to understand their binding mode, and extensive biological evaluation including apoptosis assays and in vivo pharmacokinetic testing. nih.gov Similarly, the discovery of dual JAK/HDAC inhibitors was based on a rational design strategy merging known pharmacophores, followed by synthesis, enzymatic and cellular assays, and molecular docking simulations. nih.govtandfonline.com
Future projects should be structured to foster these collaborations from the outset. A typical workflow would involve:
Computational Design: Utilizing predictive modeling and virtual screening to identify promising target molecules with desired properties.
Efficient Synthesis: Employing modern synthetic methods, including flow chemistry, to rapidly synthesize libraries of the designed compounds.
Biological Evaluation: Screening the compounds for activity and performing in-depth mechanistic studies to understand their mode of action.
Iterative Refinement: Feeding the experimental results back into the computational models to refine the design and guide the synthesis of the next generation of compounds.
By bridging these key disciplines, researchers can accelerate the discovery and development pipeline, leading to novel therapeutics and functional materials based on the versatile organic-chemistry.orgrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
